molecular formula C25H29N3OS B4136879 2-(1-adamantyl)-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]acetamide

2-(1-adamantyl)-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]acetamide

Cat. No.: B4136879
M. Wt: 419.6 g/mol
InChI Key: VABVRZNUEOINCN-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]acetamide is a complex organic compound that features an adamantyl group, a pyridinylmethyl group, and a phenylamino carbonothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]acetamide typically involves multiple steps. One common method includes the adamantylation of phenol derivatives using adamantanols catalyzed by ion-exchange sulfonic acid resin in acetic acid . This process is efficient and environmentally friendly, as the sole byproduct, water, can be converted back into acetic acid, making the process waste-free.

Industrial Production Methods

For industrial production, the synthesis process is scaled up, ensuring that the reaction conditions are optimized for higher yields and purity. The use of recyclable catalysts and efficient reaction conditions is crucial to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(1-adamantyl)-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]acetamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides stability and enhances the compound’s ability to interact with biological membranes. The pyridinylmethyl and phenylamino carbonothioyl groups contribute to its binding affinity and specificity for certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-adamantyl)-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]acetamide is unique due to its combination of functional groups, which provide a distinct set of chemical and biological properties.

Properties

IUPAC Name

2-(1-adamantyl)-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3OS/c29-23(16-25-13-19-10-20(14-25)12-21(11-19)15-25)28-24(30)27-22-3-1-17(2-4-22)9-18-5-7-26-8-6-18/h1-8,19-21H,9-16H2,(H2,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABVRZNUEOINCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC(=S)NC4=CC=C(C=C4)CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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